N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide hydrochloride
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Overview
Description
The compound appears to contain a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also contains methoxy groups (OCH3) and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the methoxy groups, and the benzamide group. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar methoxy groups could affect its solubility .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S.ClH/c1-12-19(13-7-8-15(26-2)16(9-13)27-3)23-22(31-12)24-21(25)14-10-17(28-4)20(30-6)18(11-14)29-5;/h7-11H,1-6H3,(H,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKBGYFIDNNGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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